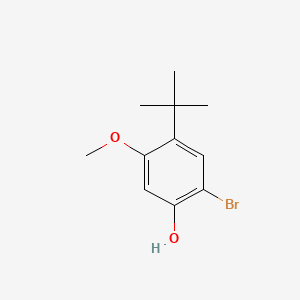
5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both imidazole and quinoline moieties These structures are known for their significant roles in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods: While detailed industrial production methods are proprietary, they generally follow similar synthetic routes as laboratory methods but are optimized for scale, cost-efficiency, and environmental considerations. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 5-Bromo-4-(5-quinolyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(5-quinolyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or protein modification .
Comparación Con Compuestos Similares
4-(5-Quinolyl)imidazole-2-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Contains a phenyl group instead of the quinoline moiety, altering its chemical properties and applications.
Uniqueness: 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde is unique due to the combination of bromine, quinoline, and imidazole functionalities, which confer distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C13H8BrN3O |
|---|---|
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
5-bromo-4-quinolin-5-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-1-5-10-8(9)4-2-6-15-10/h1-7H,(H,16,17) |
Clave InChI |
HPOMRLANPIVBDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=NC2=C1)C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)




![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)

